molecular formula C12H11NO4 B2385889 (2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid CAS No. 565191-96-0

(2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid

Cat. No.: B2385889
CAS No.: 565191-96-0
M. Wt: 233.223
InChI Key: OMDFXXAQWPQRQG-HWKANZROSA-N
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Description

(2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid is an organic compound with a complex structure that includes a cyanomethoxy group and a methoxyphenyl group

Scientific Research Applications

(2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

If the compound is biologically active, researchers might study its mechanism of action, i.e., how it exerts its effects at the molecular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-11-8-9(3-5-12(14)15)2-4-10(11)17-7-6-13/h2-5,8H,7H2,1H3,(H,14,15)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDFXXAQWPQRQG-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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